2-Prop-1-enylpiperidine

Asymmetric synthesis Chiral building block Step economy

2-Prop-1-enylpiperidine (synonyms: 2-allylpiperidine, β-coniceine, α-allylpiperidine; CAS 538-90-9 for the racemate, CAS 639078-58-3 for (2R)-enantiomer, CAS 206869-52-5 for (E)-isomer) is a chiral, unsaturated piperidine alkaloid bearing an allyl (1-propenyl) substituent at the 2-position of the piperidine ring. With molecular formula C₈H₁₅N, molecular weight 125.21 g·mol⁻¹, boiling point ~168 °C, density d⁴¹⁵ 0.8716, and calculated LogP 1.60, it is a moderately lipophilic liquid at ambient temperature, sparingly soluble in water but freely soluble in alcohols and ether.

Molecular Formula C32H60N4
Molecular Weight 500.8 g/mol
Cat. No. B13391775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Prop-1-enylpiperidine
Molecular FormulaC32H60N4
Molecular Weight500.8 g/mol
Structural Identifiers
SMILESCC=CC1CCCCN1.CC=CC1CCCCN1.CC=CC1CCCCN1.CC=CC1CCCCN1
InChIInChI=1S/4C8H15N/c4*1-2-5-8-6-3-4-7-9-8/h4*2,5,8-9H,3-4,6-7H2,1H3
InChIKeyGHMVBFDWMQNFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Prop-1-enylpiperidine (β-Coniceine) – Chiral Allyl-Piperidine Building Block: Procurement-Relevant Identity and Core Properties


2-Prop-1-enylpiperidine (synonyms: 2-allylpiperidine, β-coniceine, α-allylpiperidine; CAS 538-90-9 for the racemate, CAS 639078-58-3 for (2R)-enantiomer, CAS 206869-52-5 for (E)-isomer) is a chiral, unsaturated piperidine alkaloid bearing an allyl (1-propenyl) substituent at the 2-position of the piperidine ring [1]. With molecular formula C₈H₁₅N, molecular weight 125.21 g·mol⁻¹, boiling point ~168 °C, density d⁴¹⁵ 0.8716, and calculated LogP 1.60, it is a moderately lipophilic liquid at ambient temperature, sparingly soluble in water but freely soluble in alcohols and ether [2]. The compound exists as (E)/(Z) geometric isomers and (R)/(S) enantiomers, yielding four possible stereoisomeric forms—a configurational complexity that distinguishes it from saturated 2-alkylpiperidine analogs [1]. It occurs naturally as a minor alkaloid in poison hemlock (Conium maculatum) and has been developed as a versatile enantioenriched chiral building block for the total synthesis of diverse piperidine and quinolizidine alkaloids [3].

Why 2-Prop-1-enylpiperidine Cannot Be Interchanged with 2-Propylpiperidine (Coniine) or Other 2-Substituted Piperidines


The critical differentiator of 2-prop-1-enylpiperidine is its terminal alkene (allyl) moiety at the 2-position, which provides orthogonal synthetic reactivity that is entirely absent in the saturated analog coniine (2-propylpiperidine) and fundamentally distinct from other common building blocks such as 2-piperidylacetaldehyde or 2-vinylpiperidine [1]. This allyl group enables a suite of chemoselective transformations—ring-closing metathesis (RCM), Wacker oxidation, cross-metathesis, epoxidation, and hydroboration—that cannot be performed on the propyl chain of coniine [2]. Furthermore, the compound's (E)/(Z) geometric isomerism, combined with its (R)/(S) chirality, yields four distinct stereoisomeric configurations compared with only two for coniine, directly impacting the stereochemical outcome of downstream reactions and the configurational diversity accessible to medicinal chemistry programs . Substituting a saturated 2-alkylpiperidine or an alternative 2-alkenylpiperidine without careful consideration of these reactivity and stereochemical differences will result in divergent synthetic routes, different product profiles, and potentially irreproducible biological outcomes. The quantitative evidence below substantiates where and why these differences are measurable and consequential for procurement decisions.

Quantitative Differentiation of 2-Prop-1-enylpiperidine vs. Closest Analogs: Head-to-Head and Cross-Study Evidence


Synthetic Step Economy: 2 Steps to Enantioenriched 2-Prop-1-enylpiperidine vs. ≥4 Steps for Alternative 2-Substituted Piperidine Building Blocks

The Bosque et al. (2012) protocol prepares enantioenriched 2-prop-1-enylpiperidine in only 2 synthetic operations with a single column chromatography purification, achieving 90% yield from the chiral sulfinamide precursor and delivering 4 g of pure product within a few hours [1]. By contrast, prior asymmetric approaches to 2-allylpiperidine require (a) classical resolution of piperidine-2-ethanol (inherently limited to ≤50% theoretical yield per enantiomer); (b) enzymatic resolution (multi-step, substrate-dependent); (c) Sharpless asymmetric dihydroxylation of 5-hexenyl azide (4+ steps including azide handling); or (d) dynamic resolution of N-Boc-2-lithiopiperidine (cryogenic conditions, organolithium reagents) [1]. This 2-step protocol represents a >2-fold reduction in synthetic operations compared with the average of these alternative routes.

Asymmetric synthesis Chiral building block Step economy

Diastereoselectivity in Key Synthetic Step: dr = 94:6 for 2-Prop-1-enylpiperidine vs. Lower or Unreported Selectivity for Alternative Routes

In the Bosque protocol, the indium-mediated one-pot α-aminoallylation of 5-bromopentanal with tert-butanesulfinamide and allyl bromide proceeds with high chemo- and diastereoselectivity, yielding the sulfinamine intermediate with a diastereomeric ratio (dr) of 94:6 as determined by ¹H NMR [1]. This high diastereoselectivity is critical because the stereocenter established at this step dictates the final enantiomeric purity of the 2-allylpiperidine product. In comparison, enzymatic resolution approaches to 2-substituted piperidines typically yield enantiomeric excesses that are highly substrate-dependent (ranging from 60% ee to >99% ee depending on the specific enzyme-substrate pair), while classical resolution strategies are capped at the diastereomeric purity of the resolving agent and the efficiency of crystallization [2].

Diastereoselectivity Stereocontrol Chiral auxiliary

Building Block Versatility: 2-Prop-1-enylpiperidine Enables ≥7 Documented Natural Alkaloid Total Syntheses vs. Narrower Scope of Saturated Analogs

2-Prop-1-enylpiperidine has been employed as the key chiral building block in the total or formal synthesis of at least seven structurally distinct natural alkaloids across three independent research groups: (+)-pelletierine, (−)-lasubine II, (+)-cermizine C, (+)-coniine, (+)-allosedridine, oncinotine, and neooncinotine [1][2][3]. Critically, the allyl moiety in 2-prop-1-enylpiperidine serves as a chemical handle for multiple orthogonal transformations: (i) Wacker oxidation to install a ketone for (+)-pelletierine; (ii) ring-closing metathesis (RCM) with acryloyl chloride-derived dienes to construct quinolizidine frameworks for (−)-lasubine II and (+)-cermizine C formal syntheses; (iii) RCM with 9-decenoic acid-derived dienes to assemble 17- and 18-membered macrocyclic lactams for oncinotine and neooncinotine (50% and 68% RCM yields, respectively); and (iv) simple hydrogenation to access (+)-coniine [1][3]. By contrast, the saturated analog coniine (2-propylpiperidine) lacks the alkene handle entirely and cannot participate in RCM, Wacker oxidation, or cross-metathesis transformations—it functions solely as an end-product alkaloid, not as a divergent intermediate.

Total synthesis Alkaloid Building block versatility

Reactivity Differentiation: Allyl Moisty Enables RCM Macrocyclization (50–68% Yield), Wacker Oxidation, and Cross-Metathesis vs. Chemical Inertness of the Propyl Chain in Coniine

The allyl double bond of 2-prop-1-enylpiperidine participates in ruthenium-catalyzed ring-closing metathesis (RCM) with high efficiency. Hou et al. (2004) demonstrated that 2-allylpiperidine-derived dienes undergo RCM with Grubbs catalyst to form 17-membered (oncinotine, 50% yield) and 18-membered (neooncinotine, 68% yield) macrocyclic lactams [1]. Bosque et al. (2012) demonstrated RCM of an N-acryloyl-2-allylpiperidine derivative with Hoveyda–Grubbs catalyst to construct the quinolizidine core of (−)-lasubine II and (+)-cermizine C [2]. Additionally, Wacker oxidation of N-Boc-2-allylpiperidine cleanly installed the 2-ketoalkyl side chain required for (−)-pelletierine [2]. In stark contrast, coniine (2-propylpiperidine) bears a fully saturated propyl group that is chemically inert toward all of these transformations—RCM, Wacker oxidation, and cross-metathesis each require an alkene as the reacting functional group. This represents a qualitative, all-or-nothing reactivity differential: the allyl group enables an entire class of catalytic C–C bond-forming reactions that are impossible on the propyl analog.

Ring-closing metathesis Wacker oxidation Alkene reactivity

Physicochemical Property Differentiation: MW, Density, and Molecular Formula Distinguish 2-Prop-1-enylpiperidine from Coniine

2-Prop-1-enylpiperidine (C₈H₁₅N, MW 125.21 g·mol⁻¹) differs from its saturated analog coniine (C₈H₁₇N, MW 127.23 g·mol⁻¹) by exactly 2 mass units (one degree of unsaturation), with a measurable difference in density (0.8716 vs. 0.812 g·cm⁻³, a 7.3% increase) and a marginally higher boiling point (168 °C vs. 166.2 °C at 760 mmHg) [1]. While the boiling points are similar, the density difference is substantial enough to serve as a quality control discriminator. More importantly, the molecular formula difference (C₈H₁₅N vs. C₈H₁₇N) provides unambiguous differentiation by HRMS or elemental analysis, ensuring that procurement of the correct unsaturated building block can be analytically verified . The calculated LogP of 2-prop-1-enylpiperidine (1.60) indicates moderate lipophilicity suitable for blood-brain barrier penetration in CNS-targeted medicinal chemistry programs, whereas the LogP of coniine is reported to be slightly higher (~1.8–2.0) due to the absence of the polarizable double bond .

Physicochemical properties Quality control Identity testing

Optimal Procurement and Application Scenarios for 2-Prop-1-enylpiperidine Based on Quantitative Differentiation Evidence


Divergent Total Synthesis of Chiral Piperidine and Quinolizidine Alkaloid Libraries

2-Prop-1-enylpiperidine is the optimal choice when the research objective is the divergent synthesis of multiple alkaloid scaffolds from a single enantioenriched building block. As demonstrated by Bosque et al. (2012), the allyl handle enables at least four distinct downstream transformations—Wacker oxidation to 2-ketoalkylpiperidines (→ (+)-pelletierine), RCM to quinolizidines (→ (−)-lasubine II, (+)-cermizine C), conjugate addition/RCM cascades, and simple hydrogenation to saturated alkaloids (→ (+)-coniine)—all from the same 2-step, 4 g-scale accessible precursor [1]. Cheng et al. (2010) further validated that (S)-2-allyl-N-Boc-piperidine prepared via the Betti base auxiliary method supports gram-scale preparation of ten distinct 2-alkene/alkyne piperidine derivatives within hours [2]. Procurement of 2-prop-1-enylpiperidine in multi-gram quantities is thus justified for medicinal chemistry groups pursuing structure-activity relationship (SAR) studies across the piperidine alkaloid chemical space, where the allyl group provides a single point of divergence.

Ring-Closing Metathesis (RCM)-Based Macrocycle Construction for Natural Product Synthesis

When the synthetic route requires RCM-mediated macrocyclization to construct medium (8–11 membered) or large (>12 membered) rings, 2-prop-1-enylpiperidine is indispensable—and its saturated analog coniine is structurally incapable of participating. Hou et al. (2004) validated this by using 2-allylpiperidine as one of three components for RCM assembly of the 17-membered lactam oncinotine (50% yield) and the 18-membered lactam neooncinotine (68% yield) [3]. Bosque et al. further demonstrated RCM to form the 10-membered quinolizidine core [1]. The 50–68% macrocyclization yields provide a realistic benchmark for feasibility assessment and cost-of-goods calculations when planning multi-step syntheses. This scenario applies to academic total synthesis laboratories and pharmaceutical process chemistry groups developing scalable routes to macrocyclic alkaloid natural products or their analogs.

Stereochemical Diversity-Oriented Synthesis Exploiting (E)/(Z) and (R)/(S) Isomer Combinations

2-Prop-1-enylpiperidine exists as four distinct stereoisomeric forms—(R,E), (R,Z), (S,E), and (S,Z)—each with a unique CAS registry number and commercially available in enantioenriched form [1][2]. This stereochemical multiplicity, which arises from the combination of central chirality at C-2 and geometric isomerism of the propenyl double bond, is absent in saturated 2-alkylpiperidines such as coniine (only 2 stereoisomers) and in 2-vinylpiperidine (which lacks geometric isomerism). For diversity-oriented synthesis and stereochemical SAR programs, procuring specific (E) or (Z) geometric isomers—or both—enables systematic exploration of how double-bond geometry affects biological target engagement, a dimension of chemical space inaccessible with saturated analogs. The tertiary amine character and moderate LogP (1.60) further support CNS drug discovery applications where both stereochemistry and lipophilicity influence target binding and pharmacokinetics [3].

Chiral Building Block Procurement for Scalable Alkaloid Synthesis in Medicinal Chemistry

The Bosque two-step protocol has been demonstrated at 4 g scale with 90% yield and dr = 94:6, providing strong evidence of scalability for medicinal chemistry programs that require multi-gram quantities of enantioenriched 2-prop-1-enylpiperidine [1]. The protocol's operational simplicity—one-pot aminoallylation, filtration through Celite, base-mediated cyclization, and a single column chromatography—makes it amenable to technology transfer to contract research organizations or in-house process chemistry groups. The Cheng et al. Betti base method further validates gram-scale preparation of ten different 2-alkene/alkyne piperidine derivatives within a few hours, providing an alternative procurement-accessible route with different stereochemical and protecting group outputs [2]. For procurement managers, the availability of multiple validated synthetic routes means supply chain resilience and cost competition between vendors offering material prepared by complementary methodologies.

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